molecular formula C24H26Cl2N2O5S B12756974 2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate CAS No. 93080-32-1

2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate

Cat. No.: B12756974
CAS No.: 93080-32-1
M. Wt: 525.4 g/mol
InChI Key: SFNOLNMVTABFHD-BTJKTKAUSA-N
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Description

2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antipsychotic or antidepressant agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multiple steps, including:

    Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions using chlorinating agents such as thionyl chloride.

    Piperazine substitution: Reaction of the dibenzothiepin derivative with 2-hydroxyethylpiperazine under suitable conditions.

    Formation of the maleate salt: The final compound is often converted to its maleate salt form for improved stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the dibenzothiepin core.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigating its effects on cellular processes and potential as a biochemical tool.

    Medicine: Exploring its pharmacological properties, such as antipsychotic or antidepressant effects.

    Industry: Potential use in the development of new therapeutic agents or chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another dibenzothiepin derivative with antipsychotic properties.

    Thioridazine: Similar structure and pharmacological effects.

    Fluphenazine: A related compound with similar therapeutic uses.

Uniqueness

2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific substitution pattern and the presence of the hydroxyethylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

93080-32-1

Molecular Formula

C24H26Cl2N2O5S

Molecular Weight

525.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-(1,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H22Cl2N2OS.C4H4O4/c21-15-11-14-12-18(24-7-5-23(6-8-24)9-10-25)16-3-1-2-4-19(16)26-20(14)17(22)13-15;5-3(6)1-2-4(7)8/h1-4,11,13,18,25H,5-10,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SFNOLNMVTABFHD-BTJKTKAUSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCO)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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